molecular formula C9H11N3 B13027787 {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

Cat. No.: B13027787
M. Wt: 161.20 g/mol
InChI Key: GOVVDYICFDGFJH-UHFFFAOYSA-N
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Description

{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. These derivatives can modulate signaling pathways involved in disease progression .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with tailored activities .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-12-5-4-7-2-3-8(6-10)11-9(7)12/h2-5H,6,10H2,1H3

InChI Key

GOVVDYICFDGFJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)CN

Origin of Product

United States

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